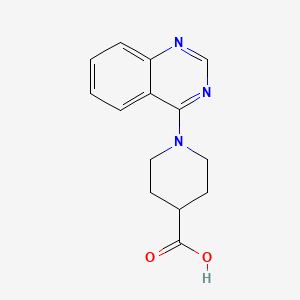
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound with applications in various fields of scientific research. Its unique structure allows for significant interactions with biological systems, making it a compound of interest in medicinal chemistry and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions
Route 1: Starting from cyclopropylamine and 3,6-dioxopyridazine, undergoes a nucleophilic substitution to form the intermediate compound. This intermediate is then reacted with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid chloride under anhydrous conditions, using a base such as triethylamine, to yield the final compound.
Route 2: Begins with the reaction of cyclopropylamine with an activated ester of 3,6-dioxopyridazine. The resultant intermediate then undergoes a coupling reaction with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.
Industrial Production Methods
Large-scale industrial production could involve optimizing the yield and purity of the compound through controlled reaction conditions. This might include using continuous flow reactors for precise temperature and reagent control, and advanced purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the cyclopropyl group, forming ketones or carboxylic acids.
Reduction: The pyridazinone ring can be reduced to the corresponding pyridazinol.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the carboxamide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an aprotic solvent.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in an aqueous or organic solvent medium.
Major Products Formed
Oxidation Products: Cyclopropyl ketone or cyclopropyl carboxylic acid derivatives.
Reduction Products: Pyridazinol derivatives.
Substitution Products: Various substituted amides depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, it is studied for its reactivity and potential as a building block for more complex molecules. Its versatile functional groups make it a candidate for synthesizing a variety of derivatives with possible unique properties.
Biology
In biological studies, it can be used as a tool to investigate enzymatic activity and protein-ligand interactions, given its potential to bind to specific biological targets.
Medicine
Pharmacologically, it is explored for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting certain enzymes or receptors involved in disease processes.
Industry
In the industrial sector, it might be used in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into active sites, leading to inhibition or activation of the target, thereby modulating the biological pathway involved. This mechanism is crucial for its potential therapeutic applications.
類似化合物との比較
Similar Compounds
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: : Differing only in the methyl group position, affecting the compound's interaction with biological targets.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: : Variation in the alkyl group, which may change its pharmacokinetic properties.
Uniqueness
The uniqueness of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide lies in its specific structural configuration, which provides a balance of hydrophilicity and lipophilicity, enabling better cell membrane penetration and interaction with a diverse range of biological targets. This makes it a promising candidate for further research and development in various scientific fields.
特性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-19-9-2-3-12(16(19)23)15(22)17-8-10-20-14(21)7-6-13(18-20)11-4-5-11/h2-3,6-7,9,11H,4-5,8,10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUABMZKRBCZDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)
![1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B2492822.png)
![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2492823.png)


![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492828.png)


![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2492832.png)
![N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2492833.png)

